molecular formula C13H15N3O3S B12679243 Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester CAS No. 345631-81-4

Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester

Katalognummer: B12679243
CAS-Nummer: 345631-81-4
Molekulargewicht: 293.34 g/mol
InChI-Schlüssel: MSCHCJJKSTWBGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a pyridine and oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common approach is to start with the preparation of the 3-(3-pyridinyl)-1,2,4-oxadiazole-5-thiol intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiol group is then reacted with 2,2-dimethylpropanoic acid chloride to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets. The pyridine and oxadiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
  • Propanoic acid, 2,2-dimethyl-, ((3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
  • Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

345631-81-4

Molekularformel

C13H15N3O3S

Molekulargewicht

293.34 g/mol

IUPAC-Name

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H15N3O3S/c1-13(2,3)11(17)18-8-20-12-15-10(16-19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3

InChI-Schlüssel

MSCHCJJKSTWBGF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.